Superior Binding Affinity vs. Early Probes
NSD2-PWWP1 ligand 1 (compound 34) exhibits a binding affinity of pIC50 = 8.2 [1]. When compared to the first published NSD2-PWWP1 antagonist, compound 3f, which has a Kd of 3.4 µM (pKd ~ 5.5) [2], ligand 1 demonstrates approximately a 630-fold increase in potency. This direct comparison, though derived from different studies, highlights the significant advancement in chemical optimization achieved with ligand 1. The pIC50 of 8.2 translates to an IC50 of approximately 6.3 nM [3].
| Evidence Dimension | Binding Affinity to NSD2-PWWP1 Domain |
|---|---|
| Target Compound Data | pIC50 = 8.2 (IC50 ≈ 6.3 nM) |
| Comparator Or Baseline | Compound 3f: Kd = 3.4 µM (pKd ≈ 5.5) |
| Quantified Difference | Approximately 630-fold higher affinity (based on Kd/IC50) |
| Conditions | Target compound pIC50 from biochemical assay [1]. Comparator Kd from SPR assay [2]. |
Why This Matters
This substantial potency difference directly impacts the required compound concentration in cellular and biochemical assays, enabling robust target engagement at lower doses and minimizing potential off-target effects.
- [1] Carlino L, Astles PC, Ackroyd B, Ahmed A, Chan C, Collie GW, et al. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches. J Med Chem. 2024;67(9):8962-8987. PMID: 38748070. View Source
- [2] Ferreira de Freitas R, Liu Y, Szewczyk MM, Dong A, Kazemzadeh S, Abramyan T, et al. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2. J Med Chem. 2021;64(3):1584-1592. PMID: 33522809. View Source
- [3] Chemical Probes Portal. A1H7Z (Cpd 34). Accessed 2026-04-18. A1H7Z is a biochemically potent ligand for the PWWP1 domain of NSD2 with an IC50 of 6.3 nM. View Source
